2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its bromo and trifluorophenyl groups. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 5-bromo-2,3,4-trifluorophenylboronic acid with a suitable reagent under controlled conditions. The reaction typically involves the use of a base, such as potassium carbonate, and a solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving the compound, where it acts as a boronic acid derivative to couple with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding phenol derivative or reduction to form the corresponding boronic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.
Bases: Potassium carbonate, sodium carbonate, and cesium carbonate are often used.
Solvents: Toluene, water, and ethanol are typical solvents used in these reactions.
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura coupling reactions.
Phenols: Resulting from oxidation reactions.
Boronic Acids: Resulting from reduction reactions.
Scientific Research Applications
Chemistry: The compound is extensively used in the synthesis of biaryls, which are important in the development of pharmaceuticals, agrochemicals, and organic materials. Biology: It is used in the study of biological systems, particularly in the labeling of biomolecules for imaging and tracking. Medicine: The compound is used in the synthesis of drug candidates and in the development of diagnostic agents. Industry: It is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The compound exerts its effects primarily through the Suzuki-Miyaura coupling reaction mechanism. In this reaction, the organoboron compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic substrates undergoing coupling.
Comparison with Similar Compounds
Boronic Acids: Similar in structure but lack the tetramethyl-1,3,2-dioxaborolane moiety.
Boronic Esters: Similar reactivity but different stability and solubility properties.
Organotrifluoroborates: Similar applications in cross-coupling reactions but different reactivity profiles.
Uniqueness: 2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability, reactivity, and versatility in various organic synthesis applications, particularly in cross-coupling reactions.
Properties
IUPAC Name |
2-(5-bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BBrF3O2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)9(16)10(17)8(6)15/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKXPDQZXAYMAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BBrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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